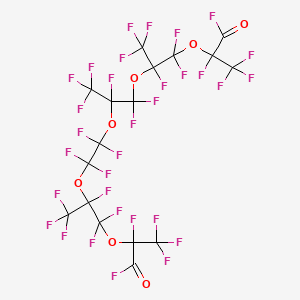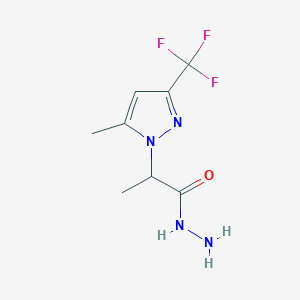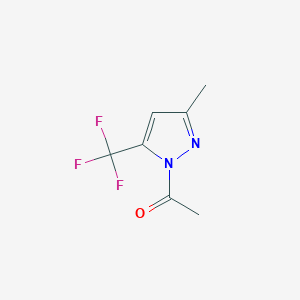
1-Acetyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole
Description
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of interest due to their potential biological activities. In the context of 1-Acetyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole, similar compounds have been synthesized and characterized using various techniques. For instance, the synthesis of 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline involved elemental analysis, IR, and X-ray single crystal diffraction, supported by Density Functional Theory (DFT) calculations . Another related compound, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, was synthesized and investigated for its ability to inhibit monoamine oxidases . Additionally, the synthesis of 3-amino-4-acetyl-5-methylpyrazole and its metal complexes was achieved, with the crystal and molecular structures determined by X-ray structure analysis .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction and computational methods. The crystal structure of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole was determined, and the molecular geometry was optimized using both Hartree–Fock (HF) and DFT methods . Similarly, the structure of 1-cyanoacetyl-3-alkyl[aryl]-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazoles was elucidated by X-ray diffractometry, revealing almost planar structures of the pyrazole rings .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from studies on similar compounds. For example, the inhibition of amine oxidases by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives suggests that these compounds can engage in biochemical interactions with enzymes . The metal complexes of 3-amino-4-acetyl-5-methylpyrazole indicate the ability of pyrazole derivatives to act as ligands and form coordination compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives have been characterized through various spectroscopic techniques. The IR, NMR, and MS data for N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate provide insights into the acetylation reactions and the electronic environment of the molecules . The vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential distribution of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole have been calculated, offering a theoretical perspective on the compound's properties .
properties
IUPAC Name |
1-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-4-3-6(7(8,9)10)12(11-4)5(2)13/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGRZCHZBMXLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



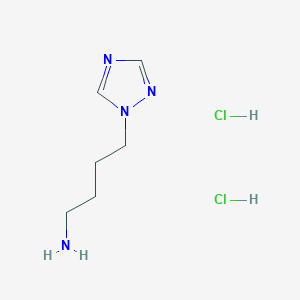

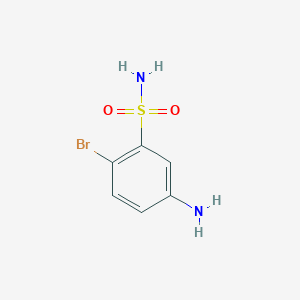
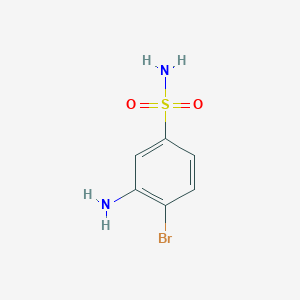


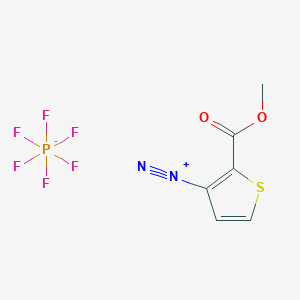



![[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl] acetate](/img/structure/B3039271.png)
